The synthesis of methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves several key steps:
The molecular formula of methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate is , with a molecular weight of approximately 352.38 g/mol. The structure features:
Crystallographic studies reveal that the dihedral angle between the pyrimidine and benzene rings is approximately 35.59°, indicating non-planarity that may influence biological activity through steric interactions .
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate can undergo various chemical reactions:
The physical properties of methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate include:
Chemical properties include its reactivity towards nucleophiles and electrophiles, making it versatile for further chemical modifications .
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate has several significant applications:
The compound is systematically named methyl 4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carboxylate according to IUPAC rules. This name reflects:
methyl ... carboxylate) propan-2-yl) at position 6 [1] [4] | Synonym | Registry Number | Source |
|---|---|---|
| Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate | 799842-06-1 | LGC Standards [1] [4] |
| Rosuvastatin intermediate R-1-1 | Not specified | LookChem [7] |
| 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid methyl ester | 799842-06-1 | Fisher Scientific [8] |
The molecular formula C₁₆H₁₇FN₂O₄S is established through high-resolution mass spectrometry, with an accurate monoisotopic mass of 352.0893 Da. Key mass contributors include:
Standardized notations encode the compound’s structure for database searches and cheminformatics:
COC(=O)c1c(nc(nc1c2ccc(F)cc2)S(=O)(=O)C)C(C)C COC(=O) c1c(nc(nc1...)... c2ccc(F)cc2 S(=O)(=O)C C(C)C [4] [5] InChI=1S/C16H17FN2O4S/c1-9(2)13-12(15(20)23-3)14(10-5-7-11(17)8-6-10)19-16(18-13)24(4,21)22/h5-9H,1-4H3 Encodes atomic connectivity, stereochemistry, and tautomeric states [1] [5]
Table 2: Structural Descriptors
| Descriptor Type | Notation |
|---|---|
| SMILES | COC(=O)c1c(nc(nc1c2ccc(F)cc2)S(=O)(=O)C)C(C)C |
| InChI | InChI=1S/C16H17FN2O4S/c1-9(2)13-12(15(20)23-3)14(10-5-7-11(17)8-6-10)19-16(18-13)24(4,21)22/h5-9H,1-4H3 |
| InChIKey | WOCOTUDOVSLFOB-UHFFFAOYSA-N (derived) |
The pyrimidine ring’s electronic properties are profoundly altered by its substituents:
Sterically shields C-5 position
Isopropyl Group:
Steric bulk limits nucleophilic approach at C-6
Methyl Ester:
The combined effects create an electron-deficient heterocycle, directing nucleophiles (e.g., amines) to C-2 of the pyrimidine ring. This is critical in synthesizing advanced intermediates like N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (CAS 147118-37-4), where the methylsulfonyl group is displaced or modified [7] [8].
| Compound Name | Context |
|---|---|
| Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate | Primary subject compound |
| N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide | Carboxaldehyde derivative |
| Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate | Advanced Rosuvastatin intermediate |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: